molecular formula C18H17N3O4S2 B2673049 methyl 5-oxo-3-(piperidine-1-carbonyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate CAS No. 440323-44-4

methyl 5-oxo-3-(piperidine-1-carbonyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate

Cat. No.: B2673049
CAS No.: 440323-44-4
M. Wt: 403.47
InChI Key:
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Description

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidines are six-membered heterocycles, containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Antibacterial Activity

Compounds with structures incorporating thiazoloquinazoline and piperidine moieties have been synthesized and tested for their antibacterial activities against Gram-positive and Gram-negative bacteria. For instance, a novel series of tetracyclic quinolone antibacterials with thiazolopyrazine incorporation showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates, surpassing that of ofloxacin, a popular quinolone antibiotic (Inoue et al., 1994). This indicates a promising avenue for developing new antibacterial agents targeting drug-resistant bacterial strains.

Antioxidant and Anti-inflammatory Activities

Research into azolopyrimidoquinolines and pyrimidoquinazolines has uncovered compounds with significant antioxidant, anti-inflammatory, and analgesic properties (El-Gazzar et al., 2009). These compounds exhibit protective effects against DNA damage and potent anti-inflammatory activity, highlighting their potential in therapeutic applications aimed at managing oxidative stress and inflammation-related conditions.

Cardiotonic and Antihypertensive Agents

The synthesis of piperidine derivatives carrying heterocyclic rings, including thiazoloquinazolines, has been explored for cardiotonic and antihypertensive effects. Certain derivatives demonstrated potent inotropic activity and significant hypotensive effects in animal models, suggesting their utility in treating cardiovascular diseases (Nomoto et al., 1991); (Takai et al., 1986).

Properties

IUPAC Name

methyl 5-oxo-3-(piperidine-1-carbonyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-25-17(24)10-5-6-11-12(9-10)21-14(19-15(11)22)13(27-18(21)26)16(23)20-7-3-2-4-8-20/h5-6,9H,2-4,7-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRELJDDTHZNDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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